BenchChemオンラインストアへようこそ!

(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

chiral purity enantiomeric excess asymmetric synthesis

(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259574-27-0, molecular formula C₈H₇BrFNO, molecular weight 232.05 g·mol⁻¹) is a chiral, non-racemic secondary-amine building block belonging to the 2,3-dihydrobenzofuran-3-amine class. The compound features a defined (S) stereochemistry at the C-3 position, a bromine atom at the 7-position, and a fluorine atom at the 4-position of the fused bicyclic scaffold.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Cat. No. B13050282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2O1)Br)F)N
InChIInChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1
InChIKeyHXRPPVFDKCYMEK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: A Chiral Halogenated Dihydrobenzofuran-3-amine Building Block


(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259574-27-0, molecular formula C₈H₇BrFNO, molecular weight 232.05 g·mol⁻¹) is a chiral, non-racemic secondary-amine building block belonging to the 2,3-dihydrobenzofuran-3-amine class . The compound features a defined (S) stereochemistry at the C-3 position, a bromine atom at the 7-position, and a fluorine atom at the 4-position of the fused bicyclic scaffold [1]. It is offered commercially at research scale with certified purity levels of up to 98% . Notably, the compound is classified as a synthetic intermediate for which no intrinsic bioactivity has been reported in authoritative public databases [2], distinguishing it from pharmacologically profiled dihydrobenzofuran derivatives that act as MAO inhibitors or kinase inhibitors. This building-block status, combined with its orthogonal halogen substitution pattern that provides two distinct synthetic handles, defines its procurement rationale.

Why Generic 2,3-Dihydrobenzofuran-3-amine Analogs Cannot Substitute for (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine in Synthetic Applications


The 2,3-dihydrobenzofuran-3-amine scaffold exists in multiple substitution and stereochemical variants [1]. Substituting (3S)-7-bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine with a generic or differently substituted analog introduces at least three distinct risks: (i) loss of the defined (S) stereochemistry at C-3, which is critical for diastereoselective transformations in chiral-pool synthesis; (ii) alteration of the halogenation pattern, where the 7-Br and 4-F positions provide two electronically differentiated and orthogonally reactive handles for sequential cross-coupling or nucleophilic aromatic substitution [2]; and (iii) batch-to-batch purity variability, as the closest enantiomeric comparator, the (3R) form, is available at 95% purity versus 98% for the (3S) target . Systematic SAR reviews confirm that the position and identity of halogen substituents on the benzofuran core profoundly influence reactivity and downstream molecular properties [3], making unvalidated substitution a significant source of synthetic irreproducibility.

Quantitative Comparative Evidence for (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine Versus Closest Analogs


Enantiomeric Purity: (3S) Target at 98% Versus (3R) Comparator at 95%

The (3S) enantiomer of 7-bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is commercially available at a certified purity of 98% from Leyan , whereas the (3R) enantiomer (CAS 1259616-36-8) is offered at 95% purity by AiFChem . This 3-percentage-point purity differential, while numerically modest, is consequential in chiral-pool synthesis where enantiomeric impurity accumulates multiplicatively across multi-step sequences.

chiral purity enantiomeric excess asymmetric synthesis

SMILES-Defined Stereochemistry: [N@@H] (3S) Versus [N@H] (3R) Configuration

The (3S) configuration of the target compound is unambiguously defined by its canonical SMILES notation N[C@@H]1COC2=C1C(F)=CC=C2Br , whereas the (3R) enantiomer is specified as N[C@H]1COC2=C(Br)C=CC(F)=C21 . This stereochemical distinction is not interchangeable: the two enantiomers have distinct CAS numbers (1259574-27-0 vs. 1259616-36-8) and are cataloged as separate chemical entities , confirming that they are not considered equivalent under chemical registration systems.

chiral resolution stereochemistry Cahn-Ingold-Prelog

Regioisomeric Halogenation Pattern: 7-Br-4-F Versus 5-Br-6-F Substitution

The target compound bears bromine at position 7 and fluorine at position 4 of the dihydrobenzofuran scaffold . A closely related regioisomer, (3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1259810-93-9, 97% purity), places bromine at position 5 and fluorine at position 6 . These two regioisomers are constitutionally distinct and have separate CAS registrations. The 7-Br-4-F pattern places the two halogens in a 1,4-relationship across the aromatic ring, whereas the 5-Br-6-F pattern places them in an ortho-relationship, leading to different electronic environments and steric profiles.

regioisomer halogenation pattern SAR

Building-Block Status: No Known Bioactivity Versus Pharmacologically Active Dihydrobenzofuran-3-amines

The ZINC15 database explicitly annotates the target compound (or its closely related building-block analogs) with the statement: 'There is no known activity for this compound' [1]. This stands in contrast to numerous structurally related 2,3-dihydrobenzofuran-3-amine derivatives that have been profiled as MAO-B inhibitors, IRAK4 inhibitors (e.g., compound 22: IRAK4 IC₅₀ = 8.7 nM), or antiproliferative agents against the A375 melanoma cell line (IC₅₀ values as low as 0.09 µM for benzofuran derivative 70) [2][3]. The absence of intrinsic pharmacological activity confirms that this compound's procurement value lies exclusively in its utility as a versatile synthetic intermediate.

building block bioactivity synthetic intermediate

Synthetic Methodology: Metal-Catalyst-Free Route Supports Higher Atom Economy

A 2023 publication in Tetrahedron Letters describes a metal-catalyst-free, high-atom-economy synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines that proceeds in excellent yields across 11 different substrates [1]. This methodology is directly applicable to the synthesis of analogs within the same scaffold class as the target compound. The metal-free conditions are significant because they avoid residual transition-metal contamination, a known issue for compounds destined for biological testing where trace metals (Pd, Cu, Rh) can produce false-positive results in enzyme inhibition or cytotoxicity assays.

green chemistry atom economy catalyst-free synthesis

High-Value Application Scenarios for (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine Based on Comparative Evidence


Chiral-Pool Synthesis of Enantiomerically Pure Drug Candidates

The defined (3S) stereochemistry (N[C@@H]) and 98% purity [1] make this compound suitable as a chiral-pool starting material for the enantioselective synthesis of complex bioactive molecules. In multi-step asymmetric syntheses, the 3-percentage-point purity advantage over the (3R) comparator (95%) reduces cumulative enantiomeric impurity, which is especially critical when the final API has regulatory enantiomeric purity specifications (e.g., <0.15% enantiomeric impurity per ICH Q6A).

Sequential Orthogonal Cross-Coupling Exploiting 7-Br and 4-F Reactivity

The 1,4-relationship of bromine (C-7) and fluorine (C-4) on the dihydrobenzofuran scaffold provides two electronically differentiated halogen substituents with orthogonal reactivity [1]. The C-7 bromine is a prime site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the C-4 fluorine can participate in nucleophilic aromatic substitution (SNAr) under more forcing conditions. This orthogonal reactivity enables sequential functionalization without protecting-group manipulation, a strategy not accessible with the 5-Br-6-F regioisomer where the ortho-relationship introduces steric and electronic interference .

Medicinal Chemistry Hit-to-Lead SAR Exploration of Halogenated Benzofurans

The compound serves as a versatile intermediate for systematic SAR studies of the 2,3-dihydrobenzofuran pharmacophore, a scaffold associated with anticancer, antibacterial, and anti-inflammatory activities [1]. The 7-bromo and 4-fluoro substitution pattern is distinct from the more common 5,6-disubstituted variants , offering medicinal chemists access to underexplored regions of chemical space. The confirmed absence of intrinsic bioactivity eliminates the risk that residual starting material could confound biological assay readouts during fragment-based or HTS follow-up campaigns.

Chiral Chromatography Method Development and Reference Standard Qualification

Because the (3S) and (3R) enantiomers have distinct CAS numbers and SMILES notations [1], the (3S) compound can be used as an authentic reference standard for chiral HPLC method development aimed at quantifying enantiomeric excess in reaction mixtures or final products. The 98% certified purity supports its use as a calibration standard, while the availability of the (3R) enantiomer provides the necessary complementary reference for method validation per ICH Q2(R1) guidelines.

Quote Request

Request a Quote for (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.